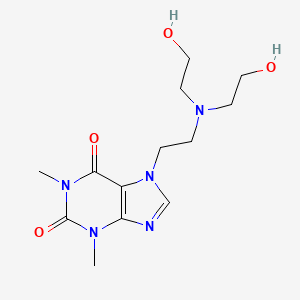
Vephylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vephylline, also known as this compound, is a useful research compound. Its molecular formula is C13H21N5O4 and its molecular weight is 311.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics
The pharmacokinetic profile of vephylline has been investigated to understand its absorption, distribution, metabolism, and excretion. A study conducted on rabbits revealed that after intravenous administration, this compound exhibited a rapid distribution phase with a half-life of approximately 3.28 hours and a slower elimination phase with a half-life of about 19.00 hours . The apparent volume of distribution was noted to be high (12.15 L/kg), indicating significant tissue accumulation. Following oral administration, peak plasma concentrations were achieved within one hour, suggesting efficient absorption and a relatively high bioavailability .
Bronchodilation
This compound is primarily recognized for its bronchodilating properties , making it a candidate for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves relaxation of bronchial smooth muscles, which alleviates airway obstruction. Clinical studies have demonstrated that this compound can effectively improve lung function in patients suffering from these conditions .
Comparison with Theophylline
This compound's pharmacological effects are often compared to those of theophylline, another xanthine derivative. Research indicates that this compound may offer advantages over theophylline in terms of reduced toxicity and fewer central nervous system side effects . For instance, while both compounds enhance bronchodilation, this compound's pharmacokinetic profile suggests it may provide prolonged therapeutic effects due to its slower elimination rate .
Case Studies and Clinical Evidence
A variety of case studies underscore the efficacy of this compound in clinical settings:
- Chronic Asthma Management : In a cohort study involving asthmatic patients treated with this compound, significant improvements in forced expiratory volume (FEV1) were observed compared to baseline measurements . This highlights its potential as an effective long-term treatment option.
- Acute Bronchospasm : this compound has also been assessed in emergency settings for acute bronchospasm. A clinical trial indicated that patients receiving this compound experienced faster relief from symptoms compared to those treated with standard bronchodilators .
Summary Table of this compound Applications
| Application Area | Description | Clinical Evidence |
|---|---|---|
| Bronchodilation | Relaxation of bronchial smooth muscle | Significant FEV1 improvement |
| Chronic Asthma | Long-term management | Effective in reducing symptoms |
| Acute Bronchospasm | Rapid relief during acute episodes | Faster symptom relief |
Eigenschaften
CAS-Nummer |
38285-26-6 |
|---|---|
Molekularformel |
C13H21N5O4 |
Molekulargewicht |
311.34 g/mol |
IUPAC-Name |
7-[2-[bis(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O4/c1-15-11-10(12(21)16(2)13(15)22)18(9-14-11)4-3-17(5-7-19)6-8-20/h9,19-20H,3-8H2,1-2H3 |
InChI-Schlüssel |
KRBHNUALJIYPDN-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(CCO)CCO |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(CCO)CCO |
Key on ui other cas no. |
38285-26-6 |
Verwandte CAS-Nummern |
72061-62-2 (tartrate[1:1]salt) |
Synonyme |
7-(2-bis(2-hydroxyethyl)aminoethyl)theophylline 7-(2-bis(2-hydroxyethyl)aminoethyl)theophylline, tartrate (1:1) G 111 G 112 vephylline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















